molecular formula C17H16ClN5O2 B2425928 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-85-1

5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2425928
CAS No.: 899972-85-1
M. Wt: 357.8
InChI Key: WYKOGJKZVOIMIY-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction.

    Attachment of the 4-chlorobenzyl Group: This step involves the alkylation of the triazole ring with 4-chlorobenzyl chloride.

    Attachment of the 2-methoxyphenyl Group: The final step involves the coupling of the triazole derivative with 2-methoxyphenyl isocyanate to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-bromobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-methylbenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzyl group, for example, may enhance its binding affinity to certain targets compared to similar compounds with different substituents.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-14-5-3-2-4-13(14)20-17(24)15-16(19)23(22-21-15)10-11-6-8-12(18)9-7-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKOGJKZVOIMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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